tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
This compound (CAS: 1174020-49-5 ) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent at the 2-position, and a fluorine atom at the 4-position. Its stereochemistry (2R,4R) is critical for its molecular interactions, particularly in medicinal chemistry, where such scaffolds are used as intermediates in drug discovery. The fluorine atom enhances metabolic stability and influences lipophilicity, while the hydroxymethyl group provides a site for further functionalization .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Difluoromethylation
A pivotal step involves introducing the fluorine atom at the 4-position. In one approach, protected 4-hydroxypyrrolidine derivatives undergo difluoromethylation using 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C with copper(I) iodide as a catalyst. This method achieves yields exceeding 90% while preserving stereochemistry.
Mechanistic Insight : The reaction proceeds via a radical pathway, where CuI facilitates the generation of difluoromethyl radicals, which subsequently abstract hydrogen from the pyrrolidine substrate.
Nucleophilic Fluorination with Potassium Fluoride
Alternative routes employ nucleophilic fluorination using KF in the presence of crown ethers. For example, tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with DAST (diethylaminosulfur trifluoride) to yield the 4-fluoro derivative, though with moderate stereochemical control.
Table 2: Comparative Fluorination Methods
| Method | Reagents | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Difluoromethylation | CuI, FSO₂CF₂CO₂H | 92 | >99 |
| Nucleophilic Fluorination | DAST, KF, 18-crown-6 | 75 | 85 |
Hydroxymethyl Group Introduction and Functionalization
The hydroxymethyl group at the 2-position is introduced via reduction of ester intermediates. For instance, methyl esters (4n-q ) are reduced using NaBH₄ in THF, yielding hydroxymethyl derivatives with >95% retention of configuration. Subsequent Boc protection under standard conditions (Boc₂O, TEA) furnishes the final product.
Critical Step : The reduction must be conducted at low temperatures (-10°C) to prevent epimerization at the 2-position.
Purification and Characterization
Purification via flash chromatography (hexane/EtOAc gradients) and characterization by NMR, NMR, and mass spectrometry are universally reported. For example:
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NMR (CDCl₃) : δ 4.64–4.18 (m, 4H, pyrrolidine CH₂), 3.79–3.43 (m, 2H, hydroxymethyl).
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MS (ES-API) : m/z = 219.25 [M+H]⁺, consistent with the molecular formula C₁₀H₁₈FNO₃.
Industrial-Scale Considerations
Large-scale syntheses (>100 g) employ continuous flow systems for difluoromethylation to enhance safety and efficiency. Pilot studies demonstrate a 20% reduction in reaction time and improved yield consistency compared to batch processes .
Chemical Reactions Analysis
tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Fluorine vs.
- Cyanogroup (4-position): The cyano-substituted analog (2166289-56-9) offers reactivity for further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids) .
- Hydrophobic Modifications : Compounds like those in incorporate 4-octylphenyl chains, enhancing lipophilicity for membrane-targeted applications.
Stereochemical and Conformational Differences
- Diastereomers : The (2R,4R) configuration in the target compound contrasts with (2S,4S) or (2R,4S) isomers, which exhibit distinct spatial arrangements affecting receptor binding. For example, (2S,4S)-configured analogs in showed altered anticancer activity due to steric clashes in target binding pockets.
- Impact of Fluorine: Fluorine’s electronegativity induces dipole interactions and alters ring puckering, as seen in NOE studies of similar fluorinated pyrrolidines .
Pharmacological and Physicochemical Properties
Biological Activity
tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound with significant potential in biological applications, particularly as a beta-3 adrenergic receptor agonist. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 219.25 g/mol
- CAS Number : 869527-51-5
- Appearance : White to light yellow solid powder
The compound features a chiral structure with two stereocenters at the 2R and 4R positions, which may influence its biological interactions and efficacy.
The primary mechanism of action for this compound involves its interaction with the beta-3 adrenergic receptors. Activation of these receptors is associated with increased energy expenditure and enhanced lipid metabolism, making this compound a candidate for obesity treatment and metabolic disorder therapies.
Biological Activity
Research indicates that this compound exhibits notable biological activity as a beta-3 adrenergic receptor agonist. In vitro studies have shown that related hydroxymethyl pyrrolidines can influence metabolic pathways, suggesting potential therapeutic applications in metabolic diseases.
Comparative Biological Activity Table
| Compound Name | Receptor Target | Biological Activity | Reference |
|---|---|---|---|
| This compound | Beta-3 adrenergic receptor | Agonist activity linked to metabolic regulation | |
| tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Unknown | Potentially similar structural activity | |
| tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Unknown | Structural analog with different functional group |
Synthesis and Research Applications
The synthesis of this compound typically involves several steps of organic reactions. Common methods include:
- Starting Materials : Appropriate precursors are selected for the synthesis.
- Reagents and Catalysts : Specific reagents like potassium permanganate or lithium aluminum hydride may be used for oxidation or reduction processes.
- Final Product Isolation : The final compound is isolated through crystallization or other purification techniques.
This compound serves as an intermediate in various organic syntheses and is being investigated for its role in enzyme mechanisms and protein-ligand interactions.
Q & A
Q. How does the fluorine substituent impact metabolic stability and pharmacokinetics?
- Methodology :
- Microsomal Assays : Compare metabolic half-lives of fluorinated vs. non-fluorinated analogs .
- Radioisotope Tracing : F-labeled derivatives for in vivo PET imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
